IQ-R

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

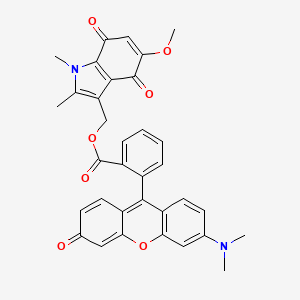

IQ-R is a novel hypoxia-sensitive fluorescent probe that consists of an indolequinone unit coupled with a rhodol fluorophore . This compound is specifically designed to detect hypoxic conditions within cells, making it a valuable tool in biological and medical research. The fluorescence of this compound is quenched by the indolequinone unit under normal conditions but is restored under hypoxic conditions through enzymatic reduction .

Wissenschaftliche Forschungsanwendungen

IQ-R has a wide range of scientific research applications, particularly in the fields of biology, medicine, and chemistry . Some of its key applications include:

Bioimaging: this compound is used for cellular bioimaging to visualize hypoxic cancer cells.

Disease Research: This compound is employed in the study of diseases characterized by hypoxia, such as malignant solid tumors, inflammatory diseases, and cardiac ischemia.

Pharmacology: The compound is used in pharmacological research to develop and test new drugs targeting hypoxic conditions within the body.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of IQ-R involves the coupling of an indolequinone unit with a rhodol fluorophore. The reaction typically requires specific conditions to ensure the successful conjugation of these two units. The process involves the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of the final product, and implementing quality control measures to maintain consistency in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

IQ-R undergoes several types of chemical reactions, primarily focusing on reduction and fluorescence activation under hypoxic conditions . The key reaction involves the enzymatic one-electron reduction of the indolequinone unit by NADPH: cytochrome P450 reductase, which restores the fluorescence of the rhodol unit .

Common Reagents and Conditions

The primary reagent involved in the activation of this compound is NADPH: cytochrome P450 reductase. This enzyme catalyzes the reduction of the indolequinone unit under hypoxic conditions, leading to the release of the non-conjugated free rhodol .

Major Products Formed

The major product formed from the reduction of this compound is the non-conjugated free rhodol, which exhibits robust fluorescence under hypoxic conditions .

Wirkmechanismus

The mechanism of action of IQ-R involves its activation and reduction by endogenous reductase enzymes under hypoxic conditions . The indolequinone unit in this compound is reduced by NADPH: cytochrome P450 reductase, leading to the release of the non-conjugated free rhodol, which fluoresces. This process allows for the visualization of hypoxic cells, making this compound a powerful tool for detecting and studying hypoxia .

Vergleich Mit ähnlichen Verbindungen

IQ-R is unique in its design and functionality compared to other hypoxia-sensitive fluorescent probes . Some similar compounds include:

Indolequinone-based Probes: These probes also utilize the indolequinone unit for hypoxia detection but may differ in their fluorophore components and overall sensitivity.

Rhodol-based Probes: These probes use rhodol fluorophores for fluorescence but may not have the same hypoxia-sensitive properties as this compound.

This compound stands out due to its specific combination of an indolequinone unit and a rhodol fluorophore, providing enhanced sensitivity and specificity for hypoxia detection .

Eigenschaften

IUPAC Name |

(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N2O7/c1-18-25(31-32(36(18)4)26(38)16-29(41-5)33(31)39)17-42-34(40)22-9-7-6-8-21(22)30-23-12-10-19(35(2)3)14-27(23)43-28-15-20(37)11-13-24(28)30/h6-16H,17H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVOZQBGUYUYJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC(=O)C3=CC=CC=C3C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)

![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)